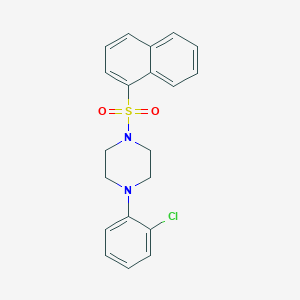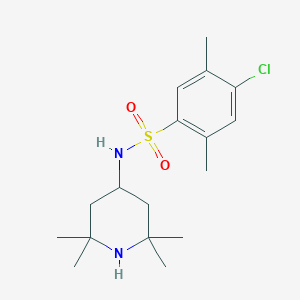
4-bromo-N-cyclohexyl-N-methylbenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-bromo-N-cyclohexyl-N-methylbenzenesulfonamide, also known as Bromocyclohexylmethylsulfonamide (BCM), is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
科学研究应用
BCM has been extensively studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and materials science. In medicinal chemistry, BCM has been investigated for its anti-inflammatory and analgesic properties. In neuroscience, BCM has been used as a tool to study the function of ion channels and their role in synaptic transmission. In materials science, BCM has been used as a building block for the synthesis of novel materials with unique physical and chemical properties.
作用机制
BCM is known to modulate the activity of ion channels, specifically the TRPV1 channel, which is involved in pain sensation and inflammation. BCM has been shown to inhibit the activity of TRPV1 channels, leading to a reduction in pain and inflammation.
Biochemical and Physiological Effects:
BCM has been shown to have anti-inflammatory and analgesic effects in various animal models. In addition, BCM has been shown to reduce the release of pro-inflammatory cytokines and chemokines, indicating its potential as a therapeutic agent for various inflammatory diseases.
实验室实验的优点和局限性
One of the main advantages of BCM is its ability to selectively inhibit the activity of TRPV1 channels, making it a useful tool for studying the role of these channels in various physiological and pathological processes. However, one of the limitations of BCM is its relatively low potency, which may require higher concentrations for effective inhibition.
未来方向
There are several future directions for research on BCM, including the development of more potent analogs, the investigation of its potential as a therapeutic agent for various inflammatory diseases, and the exploration of its applications in materials science. In addition, further studies are needed to fully understand the mechanism of action of BCM and its effects on other ion channels and biological processes.
Conclusion:
In conclusion, BCM is a promising compound with potential applications in various fields, including medicinal chemistry, neuroscience, and materials science. Its ability to selectively modulate the activity of TRPV1 channels makes it a useful tool for studying the role of these channels in various physiological and pathological processes. Further research is needed to fully understand the mechanism of action of BCM and its potential as a therapeutic agent for various inflammatory diseases.
合成方法
BCM can be synthesized by reacting N-cyclohexyl-N-methylbenzenesulfonamide with bromine in the presence of a suitable solvent and catalyst. The reaction yields BCM as a white solid with a melting point of 87-89°C.
属性
分子式 |
C13H18BrNO2S |
|---|---|
分子量 |
332.26 g/mol |
IUPAC 名称 |
4-bromo-N-cyclohexyl-N-methylbenzenesulfonamide |
InChI |
InChI=1S/C13H18BrNO2S/c1-15(12-5-3-2-4-6-12)18(16,17)13-9-7-11(14)8-10-13/h7-10,12H,2-6H2,1H3 |
InChI 键 |
AROHWWFAPGKATP-UHFFFAOYSA-N |
SMILES |
CN(C1CCCCC1)S(=O)(=O)C2=CC=C(C=C2)Br |
规范 SMILES |
CN(C1CCCCC1)S(=O)(=O)C2=CC=C(C=C2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Ethyl 1-[(2,3,4-trimethylphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B245628.png)


![1-(3-Chloro-2-methylphenyl)-4-[(2-methoxy-5-methylphenyl)sulfonyl]piperazine](/img/structure/B245638.png)
![1-(3-Chloro-2-methylphenyl)-4-[(4-ethoxyphenyl)sulfonyl]piperazine](/img/structure/B245639.png)
![1-(4-Ethylphenyl)-4-[(5-fluoro-2-methoxyphenyl)sulfonyl]piperazine](/img/structure/B245647.png)

![1-[(2,3,4-Trimethylphenyl)sulfonyl]pyrrolidine](/img/structure/B245681.png)

![1-[(4-Bromo-2,5-dimethoxyphenyl)sulfonyl]-4-(2,5-dimethylphenyl)piperazine](/img/structure/B245693.png)
![4-Bromo-2-{[4-(3,4-dimethylphenyl)-1-piperazinyl]sulfonyl}phenyl methyl ether](/img/structure/B245695.png)
![1-[(5-Bromo-2-methoxyphenyl)sulfonyl]-4-(2-fluorophenyl)piperazine](/img/structure/B245697.png)
